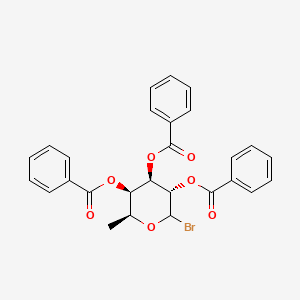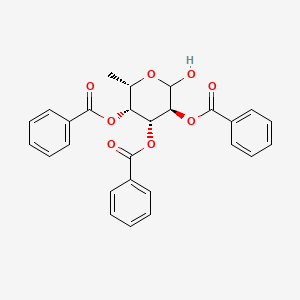
CHLOROTRIS(3 3 3PHOSPHINIDYNETRIS(BENZE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CHLOROTRIS(3 3 3PHOSPHINIDYNETRIS(BENZE): This compound is notable for its use in catalysis and inorganic chemistry, particularly involving rhodium .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of CHLOROTRIS(3 3 3PHOSPHINIDYNETRIS(BENZE) typically involves the reaction of rhodium chloride with tris(3,3’,3"-phosphinidynetris(benzenesulfonato)) in the presence of sodium ions . The reaction is carried out under controlled conditions, often at low temperatures (2-8°C) to ensure stability and prevent decomposition .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to maintain the purity and yield of the product. The compound is then purified and crystallized to obtain the desired hydrate form .
Análisis De Reacciones Químicas
Types of Reactions: CHLOROTRIS(3 3 3PHOSPHINIDYNETRIS(BENZE) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhodium complexes.
Reduction: It can be reduced to lower oxidation state rhodium species.
Substitution: Ligand substitution reactions are common, where the benzenesulfonato groups can be replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligand exchange reactions often involve phosphines or other coordinating ligands.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield rhodium(III) complexes, while reduction can produce rhodium(I) species .
Aplicaciones Científicas De Investigación
CHLOROTRIS(3 3 3PHOSPHINIDYNETRIS(BENZE) has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of CHLOROTRIS(3 3 3PHOSPHINIDYNETRIS(BENZE) involves its role as a catalyst. The rhodium center facilitates various chemical transformations by coordinating with substrates and lowering the activation energy of reactions. The benzenesulfonato ligands provide stability and solubility, enhancing the compound’s effectiveness .
Comparación Con Compuestos Similares
Chlorotris(triphenylphosphine)rhodium(I): Another rhodium complex with similar catalytic properties but different ligands.
Rhodium(III) chloride: A simpler rhodium compound used in catalysis.
Rhodium(II) acetate: Known for its use in cyclopropanation reactions.
Propiedades
Número CAS |
109584-77-2 |
|---|---|
Fórmula molecular |
ClRh(P(C6H4SO3Na)3)3xH2O |
Peso molecular |
2014.83 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene](/img/structure/B1140237.png)
![(3S,4aS,8aS)-2-[(2R,3R)-3-[(3-Amino-2-hydroxy-4-phenythiobutyl]-decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide](/img/structure/B1140240.png)

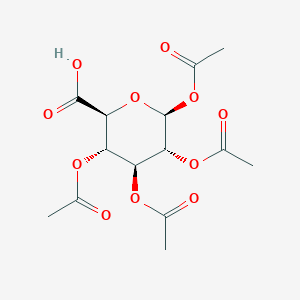
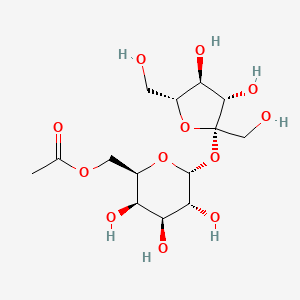
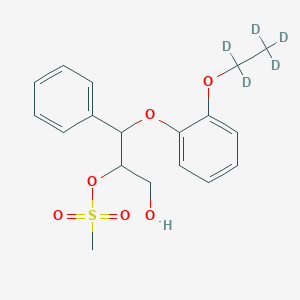

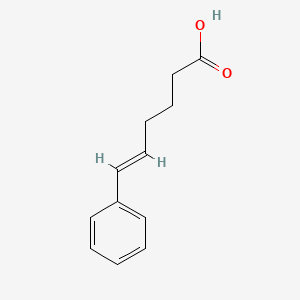
![[(2S,3R,4R,5S,6S)-4,5-dibenzoyloxy-2-methyl-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] benzoate](/img/structure/B1140258.png)
